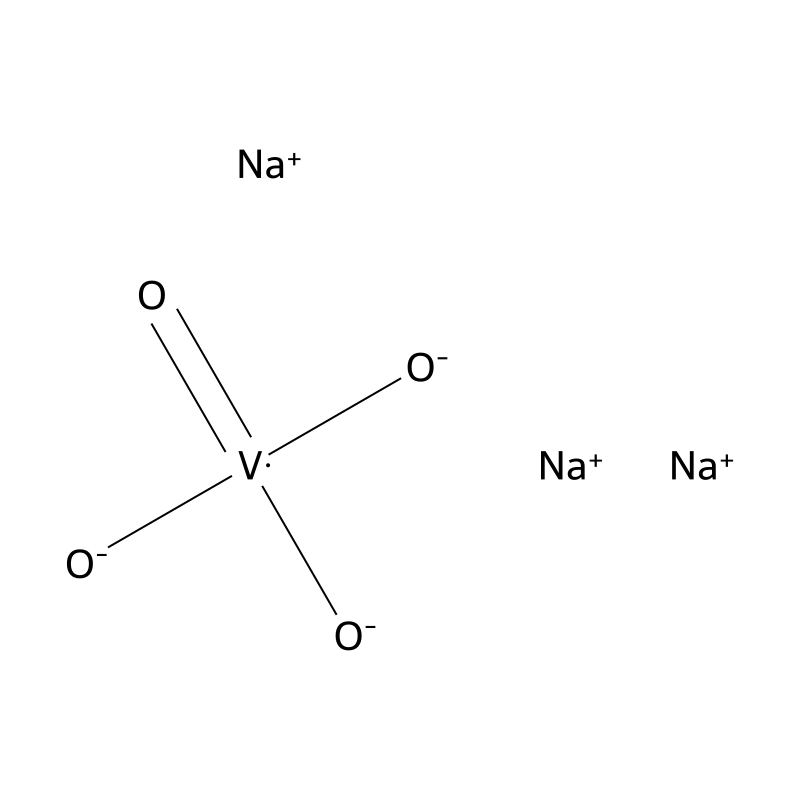

Sodium orthovanadate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Sodium orthovanadate (Na3VO4) is a highly water-soluble, inorganic vanadium salt widely procured as a broad-spectrum inhibitor of protein tyrosine phosphatases (PTPs), alkaline phosphatases, and ATPases, as well as a critical precursor for vanadium-based catalysts and corrosion-resistant coatings. Unlike insoluble vanadium oxides, sodium orthovanadate provides immediate aqueous solubility, yielding monomeric orthovanadate ions (VO4 3-) under alkaline conditions . Its procurement value is driven by its predictable pH-dependent speciation, making it the benchmark standard in phosphorylation preservation assays and an easily processable precursor for industrial material synthesis .

Substituting sodium orthovanadate with sodium metavanadate (NaVO3) or vanadium pentoxide (V2O5) introduces severe processability and performance failures . Vanadium pentoxide is notoriously insoluble in water without harsh, prolonged acidic or alkaline treatment, disrupting standard laboratory and manufacturing workflows . Meanwhile, sodium metavanadate natively forms different polymeric species in solution, altering its electrochemical behavior and biochemical target specificity. In phosphatase inhibition, only the monomeric orthovanadate species—achieved reliably by pH-adjusting and boiling Na3VO4—acts as a functional phosphate analog . Using metavanadates or unactivated polymeric vanadates results in sluggish reaction kinetics, incomplete enzyme inhibition, and poor reproducibility in both biochemical assays and corrosion-resistant surface treatments .

Superior Aqueous Solubility for Precursor and Formulation Workflows

For industrial and laboratory formulation, precursor solubility dictates process efficiency. Sodium orthovanadate exhibits high aqueous solubility (up to 50 mg/mL), allowing for the rapid preparation of concentrated stock solutions . In contrast, vanadium pentoxide (V2O5) is virtually insoluble in water at neutral pH, requiring aggressive chemical digestion to achieve usable vanadium ion concentrations . This makes Na3VO4 the preferred, highly processable precursor for synthesizing downstream vanadium catalysts and surface-treatment baths without the need for harsh dissolution protocols .

| Evidence Dimension | Aqueous solubility at standard conditions |

| Target Compound Data | Highly soluble (~50 mg/mL or >200 mM) |

| Comparator Or Baseline | Vanadium pentoxide (V2O5) (<0.01 mg/mL in neutral water) |

| Quantified Difference | >5000-fold higher aqueous solubility |

| Conditions | Standard aqueous solvent, room temperature |

High aqueous solubility eliminates the need for harsh chemical digestion steps, streamlining the procurement of vanadium precursors for scalable catalyst synthesis and biological assay formulation.

Maximized Phosphatase Inhibition via Controlled Monomeric Speciation

In biochemical applications, the active inhibitory species is the monomeric orthovanadate ion (VO4 3-), which acts as a transition-state analog of phosphate . Unactivated vanadate solutions at neutral pH spontaneously form decavanadates and other polyvanadates, which are significantly less effective at inhibiting protein tyrosine phosphatases (PTPs) . By procuring sodium orthovanadate and utilizing a standard activation protocol (boiling at pH 10), users can quantitatively shift the equilibrium to the active monomeric form, achieving maximal PTP inhibition at standard working concentrations of 1 mM. Failure to use the orthovanadate form and activate it results in kinetically sluggish depolymerization and sub-optimal preservation of target phosphoproteins .

| Evidence Dimension | Phosphatase inhibitory activity (active species concentration) |

| Target Compound Data | Activated Sodium orthovanadate (yields active monomeric VO4 3- at pH 10) |

| Comparator Or Baseline | Unactivated/polymeric vanadates (e.g., decavanadate) |

| Quantified Difference | Activated monomeric form provides rapid, maximal PTP inhibition, whereas polymeric forms are kinetically sluggish and ineffective. |

| Conditions | Aqueous buffer, pH 10 activation vs. neutral pH unactivated |

Procuring sodium orthovanadate allows for the reliable generation of the monomeric species required to preserve critical phosphorylation states in cell biology and proteomics workflows.

Enhanced Corrosion Inhibition Efficiency on Aluminum Alloys

Sodium orthovanadate is utilized as a highly effective, chromate-free corrosion inhibitor for aluminum alloys (e.g., AA2024-T3) [1]. Studies demonstrate that an optimized aqueous solution of sodium orthovanadate (100 mM) can achieve a corrosion inhibition efficiency of up to 99% by forming a protective, insoluble salt layer containing vanadium, phosphorus, and oxygen on the metal surface [1]. The performance is highly speciation-dependent; while tetrahedrally coordinated vanadates (derived from orthovanadate and metavanadate) provide excellent inhibition comparable to toxic sodium chromate (Na2CrO4), octahedrally coordinated decavanadates do not inhibit oxygen reduction effectively[1]. Procuring Na3VO4 ensures access to the necessary tetrahedral precursor species for high-performance surface passivation [1].

| Evidence Dimension | Corrosion inhibition efficiency on Aluminum Alloy 2024-T3 |

| Target Compound Data | 99% inhibition efficiency (at 100 mM, optimized alkaline pH) |

| Comparator Or Baseline | Octahedrally coordinated decavanadates (poor/non-inhibiting) |

| Quantified Difference | Orthovanadate-derived species achieve 99% inhibition, whereas decavanadates fail to suppress oxygen reduction. |

| Conditions | Aqueous NaCl solution, Aluminum alloy 2024-T3, potentiodynamic polarization |

For industrial surface treatment procurement, sodium orthovanadate offers a highly efficient, chromate-free alternative that reliably forms protective passivation layers on aerospace-grade aluminum.

Cellular Signaling and Proteomics Assays

Due to its ability to form monomeric VO4 3- upon activation, sodium orthovanadate is the standard procurement choice for lysis buffer formulations aimed at preserving protein phosphorylation states by broadly inhibiting protein tyrosine phosphatases (PTPs) .

Chromate-Free Aerospace Aluminum Passivation

Sodium orthovanadate serves as a highly efficient, environmentally preferable alternative to sodium chromate for the corrosion inhibition of aluminum alloys like AA2024-T3, where it forms a robust protective layer and suppresses oxygen reduction [1].

Precursor for Vanadium-Based Catalysts

The high aqueous solubility of sodium orthovanadate makes it an ideal, easily processable metal precursor for synthesizing advanced catalytic materials, such as Vanadium-MCM-48, which is used in the oxidation of styrene to benzaldehyde .

Physical Description

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 55 companies. For more detailed information, please visit ECHA C&L website;

Of the 3 notification(s) provided by 54 of 55 companies with hazard statement code(s):;

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (92.59%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Metabolism Metabolites

Wikipedia

General Manufacturing Information

Dates

Explore Compound Types